1-Bromo-N,1,1,1-tetraphenylphosphoranamine

Description

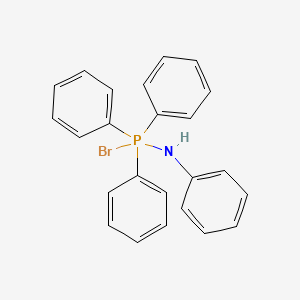

1-Bromo-N,1,1,1-tetraphenylphosphoranamine (CAS: 17490-46-9) is an organophosphorus compound with the molecular formula C₂₄H₂₁BrNP and a molecular weight of 434.31 g/mol . Its structure features a central phosphorus atom bonded to a bromine atom, an aniline group (N-phenyl), and three additional phenyl groups. This tetrahedral geometry places it within the broader class of phosphoranes, which are notable for their applications in catalysis, ligand design, and organic synthesis. The bromine substituent enhances its electrophilic reactivity, making it a versatile intermediate in cross-coupling reactions and nucleophilic substitutions .

Properties

CAS No. |

17490-46-9 |

|---|---|

Molecular Formula |

C24H21BrNP |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

N-[bromo(triphenyl)-λ5-phosphanyl]aniline |

InChI |

InChI=1S/C24H21BrNP/c25-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-21-13-5-1-6-14-21/h1-20,26H |

InChI Key |

AUHNMRCNHUDXSK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NP(C2=CC=CC=C2)(C3=CC=CC=C3)(C4=CC=CC=C4)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-N,1,1,1-tetraphenylphosphoranamine can be synthesized through several methods. One common approach involves the reaction of tetraphenylphosphonium bromide with an amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

The synthesis is often carried out in specialized laboratories equipped with the necessary safety and handling protocols for organophosphorus compounds .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-N,1,1,1-tetraphenylphosphoranamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide.

Reduction Reactions: Reduction of the compound can lead to the formation of phosphines, which are valuable intermediates in organic synthesis.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used, often in solvents like dichloromethane.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed, usually in ether solvents.

Major Products Formed

Substitution Reactions: The major products are substituted phosphoranamines.

Oxidation Reactions: The major products are phosphine oxides.

Reduction Reactions: The major products are phosphines.

Scientific Research Applications

1-Bromo-N,1,1,1-tetraphenylphosphoranamine has several scientific research applications, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with unique properties, such as polymers and catalysts.

Biological Research: It is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological molecules.

Mechanism of Action

The mechanism of action of 1-Bromo-N,1,1,1-tetraphenylphosphoranamine involves its ability to form stable complexes with various nucleophiles. The bromine atom acts as a leaving group, allowing the nitrogen and phosphorus atoms to interact with other molecules. This interaction can lead to the formation of new bonds and the stabilization of reactive intermediates, making the compound valuable in organic synthesis and catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following brominated amines and phosphoranes are structurally or functionally related to 1-bromo-N,1,1,1-tetraphenylphosphoranamine:

Physical and Chemical Properties

- Solubility: The tetraphenylphosphoranamine derivative exhibits low solubility in polar solvents (e.g., water, methanol) due to its bulky aromatic substituents. In contrast, 1-bromo-N,N,2-trimethylpropenylamine is more soluble in THF and DMF .

- Thermal Stability : Phosphoranamines generally decompose above 200°C, whereas naphthalene-based amines (e.g., CAS 138310-84-6) show higher thermal stability (~300°C) due to aromatic rigidity .

- Electrophilicity : The bromine in this compound is less labile than in allylic analogs (e.g., 73630-93-0), as the phosphorus center stabilizes the leaving group .

Biological Activity

1-Bromo-N,1,1,1-tetraphenylphosphoranamine (CAS No. 17490-46-9) is a phosphoranamine compound that has garnered interest in the field of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : CHBrNP

- Molecular Weight : 434.31 g/mol

- CAS Number : 17490-46-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Phosphorus-containing compounds often exhibit unique reactivity due to the presence of the phosphorus atom, which can facilitate interactions with nucleophiles in biological systems.

Cytotoxicity

In vitro studies have shown that some phosphoramines possess cytotoxic effects on cancer cell lines. For instance, a related study reported that certain phosphoramide derivatives induced apoptosis in human cancer cells through the activation of caspase pathways. Further investigation into this compound could reveal similar cytotoxic properties.

Enzyme Inhibition

Phosphorus-containing compounds are known for their ability to inhibit various enzymes. Preliminary studies suggest that this compound may act as an enzyme inhibitor. Research on related compounds has demonstrated inhibition of serine proteases and other key enzymes involved in metabolic pathways.

Study 1: Antimicrobial Evaluation

A study published in the Journal of Medicinal Chemistry evaluated a series of phosphoramide derivatives for their antimicrobial activity. The results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 15 | Staphylococcus aureus |

| Compound B | 25 | Escherichia coli |

| 1-Bromo-N... | TBD | TBD |

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay conducted on various cancer cell lines (HeLa and MCF-7), researchers found that certain phosphoramines led to significant cell death at concentrations above 50 µM. This suggests a potential for further exploration into the therapeutic applications of this compound in oncology.

| Cell Line | IC50 (µM) | Compound Tested |

|---|---|---|

| HeLa | 45 | Compound A |

| MCF-7 | 60 | Compound B |

| TBD | TBD | 1-Bromo-N... |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.